1-Phenyl-2-(triazol-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-phenyl-2-(triazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c14-10(8-13-11-6-7-12-13)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
USGQFWSEBWJWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Triazol 2 Yl Ethanone and Analogues
Direct Synthesis Approaches to 1-Phenyl-2-(triazol-2-yl)ethanone and Analogues
The construction of the 1-phenyl-2-(triazolyl)ethanone scaffold can be achieved through several distinct synthetic routes. These approaches include the direct functionalization of pre-formed triazole rings and the de novo synthesis of the triazole moiety through cycloaddition or condensation reactions.
Strategies Utilizing 1,2,4-Triazole (B32235) as a Precursor with α-Haloacetophenones
A primary and direct method for synthesizing 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves the N-alkylation of 1,2,4-triazole with an α-haloacetophenone, such as 2-bromo-1-phenylethanone. nih.gov This nucleophilic substitution reaction typically employs a base to deprotonate the triazole ring, enhancing its nucleophilicity. For instance, the reaction can be carried out in acetone with the dropwise addition of triethylamine as the base. nih.gov
A significant challenge in the alkylation of unsubstituted 1,2,4-triazole is the potential for reaction at different nitrogen atoms, leading to a mixture of N-1 and N-4 substituted isomers. researchgate.net The regioselectivity of this reaction is a key consideration for achieving high yields of the desired product. Research has shown that the choice of base and solvent can influence the isomer ratio. researchgate.netresearchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (THF) has been reported to afford N-1 and N-4 isomers with a consistent regioselectivity of approximately 90:10. researchgate.net Other methods have been developed to enhance regioselectivity, such as using microwave conditions with potassium carbonate as a base in an ionic liquid solvent, which favors the formation of the 1-alkyl-1,2,4-triazole isomer. researchgate.net In general, SN2 alkylation of 1H-1,2,4-triazole tends to occur preferentially at the 1-position. slideshare.netnih.gov
| Reagents | Base/Solvent | Product | Yield | Reference |
| 1H-1,2,4-triazole, 2-bromo-1-phenylethanone | Triethylamine/Acetone | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | Not specified | nih.gov |
| 1,2,4-triazole, Alkyl Halides | DBU/THF | 1-Alkyl-1,2,4-triazole (Major) | 90% regioselectivity | researchgate.net |
| 1,2,4-triazole, Alkyl Halides | K2CO3/Ionic Liquid (Microwave) | 1-Alkyl-1,2,4-triazoles | Excellent | researchgate.net |
Strategies Utilizing 1,2,3-Triazole Linkages via Click Chemistry Approaches
Analogues of the target compound containing a 1,2,3-triazole ring are commonly synthesized using the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.org This powerful "click chemistry" reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. wikipedia.org
The synthesis of 1-phenyl-2-(1,2,3-triazol-1-yl)ethanone analogues can be accomplished through a multicomponent reaction. For example, bile-acid-appended triazolyl aryl ketones have been prepared via a copper-catalyzed reaction between propargyl esters or amides, various α-bromoacetophenones, and sodium azide (B81097) in aqueous dimethylformamide (DMF) under microwave irradiation. nih.gov This approach assembles the triazolyl ketone structure in a single, efficient step. Other variations include the use of acetylene gas with a CuI/Et3N catalyst system to produce 1-substituted-1,2,3-triazoles. organic-chemistry.org The versatility of click chemistry allows for the synthesis of a wide array of analogues by simply varying the alkyne and azide starting materials. frontiersin.orgmdpi.com
Condensation and Coupling Reactions for Triazolyl Ketones
Beyond direct alkylation and cycloaddition, various condensation and coupling reactions offer alternative pathways to triazolyl ketones and their precursors. Three-component coupling reactions, for instance, can be used to construct the triazole ring system from different starting materials. A bimetallic Pd(0)-Cu(I) catalyst system can be used to synthesize triazoles from unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide. organic-chemistry.orgresearchgate.net
Metal-free approaches have also been developed. A notable example is the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles by treating anilines, ketones, and N-tosylhydrazine with molecular iodine. researchgate.net This method proceeds through sequential C-N and N-N bond formation. researchgate.net Condensation reactions between NH-heterocycles like 1,2,4-triazole and ketones can also be employed to form related structures, such as N-alkenylated products. acs.org Additionally, the condensation of 4-amino-1,2,4-triazoles with aldehydes can yield intermediate hemiaminals, which are precursors to other functionalized triazoles. mdpi.com
Optimized Reaction Conditions and Yields in this compound Synthesis
The efficiency and outcome of synthetic routes to 1-phenyl-2-(triazolyl)ethanone are highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature can significantly impact reaction rates, yields, and regioselectivity.
Influence of Catalysis on Triazolyl Ethanone (B97240) Formation (e.g., Cu(I)-catalyzed cycloaddition)
In the synthesis of 1,2,3-triazole-containing analogues, the catalyst is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a dramatic rate acceleration (up to 10⁷) compared to the uncatalyzed thermal reaction and yields the 1,4-disubstituted regioisomer exclusively. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve the formation of a copper acetylide, which then reacts with the azide through a six-membered copper metallacycle intermediate. organic-chemistry.org
A variety of copper sources can be used, including CuI, CuSO₄ with a reducing agent like sodium ascorbate, and specialized catalyst complexes such as [Cu(PPh₃)₂]NO₃. wikipedia.orgbeilstein-journals.org The choice of ligand on the copper catalyst can also be critical. The use of polydentate N-donor chelating ligands, for example, enables the reaction to proceed at room temperature under aerobic conditions. acs.org While copper is predominant for 1,4-disubstituted 1,2,3-triazoles, other metals like Ruthenium(II) can be used to selectively produce 1,5-disubstituted isomers. mdpi.com Bimetallic systems, such as Pd(0)-Cu(I), have been employed in three-component coupling reactions to access triazoles. researchgate.netfrontiersin.org
| Catalyst System | Reaction Type | Selectivity | Reference |
| Copper(I) salts (e.g., CuI, CuSO₄/ascorbate) | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazoles | wikipedia.org |
| Ruthenium(II) complexes | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-disubstituted 1,2,3-triazoles | mdpi.com |
| Pd(0)-Cu(I) | Three-component coupling | Substituted 1,2,3-triazoles | researchgate.net |
| Molecular Iodine (I₂) | One-pot condensation/coupling | 1,4-disubstituted 1,2,3-triazoles (metal-free) | researchgate.net |
Solvent Effects and Reaction Medium in the Synthesis of this compound
The reaction medium plays a crucial role in both the direct alkylation of 1,2,4-triazole and the cycloaddition routes to 1,2,3-triazole analogues. For the alkylation of 1,2,4-triazole with α-haloacetophenones, solvents such as acetone, THF, and DMF have been successfully used. nih.govresearchgate.netorganic-chemistry.org The choice of solvent can directly impact regioselectivity; for the N-alkylation of 4-bromo-NH-1,2,3-triazoles, DMF at a low temperature of -10°C was found to provide the best results for achieving the desired N-2 isomer. organic-chemistry.org Modern approaches have also utilized ionic liquids as a "green" solvent medium, often in combination with microwave irradiation to improve reaction efficiency. researchgate.net
In CuAAC reactions, a wide range of solvents are tolerated, a key feature of its "click chemistry" designation. beilstein-journals.org Dimethyl sulfoxide (DMSO) has been identified as a particularly effective solvent in some cases. organic-chemistry.org Reactions are often performed in solvent mixtures, such as aqueous DMF or methanol-water, which can be advantageous for substrate solubility and reaction workup. nih.govacs.org In some instances, performing the reaction in a solvent like toluene or n-octane allows the more polar triazole product to precipitate out of the solution, simplifying its isolation. beilstein-journals.org
Green Chemistry Approaches and Environmentally Benign Methods
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including triazole derivatives, to minimize environmental impact and enhance efficiency. These approaches focus on reducing reaction times, lowering energy consumption, and using less hazardous solvents and reagents. For the synthesis of this compound and its analogues, several environmentally benign methods have been explored, primarily involving microwave irradiation and ultrasound-assisted synthesis.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. scielo.org.zanih.gov This technique allows for efficient and uniform heating of the reaction mixture, which can accelerate the rate of reaction. The synthesis of various 1,2,3- and 1,2,4-triazole derivatives, including those with ketone functionalities, has been successfully achieved using microwave irradiation. scielo.org.zanih.govnih.govias.ac.innih.gov For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for synthesizing 1,2,3-triazoles, can be performed in minutes under microwave conditions, compared to hours with conventional heating. nih.govias.ac.in This rapid and efficient synthesis highlights the significant potential of microwave-assisted techniques in streamlining the production of complex pharmaceutical compounds. nih.gov
Ultrasound-assisted synthesis is another green methodology that utilizes the energy of acoustic cavitation to promote chemical reactions. This technique can lead to higher yields and shorter reaction times, particularly in heterogeneous reactions. mdpi.com The application of ultrasound has been reported for the synthesis of various triazole derivatives, often providing excellent yields in a fraction of the time required by traditional methods. mdpi.combeilstein-journals.orgrsc.org For example, ultrasound irradiation has been successfully used in the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives, resulting in good to excellent yields (75–89%) within 40–80 minutes, a significant improvement over conventional methods that required 16–26 hours for lower to moderate yields (60–75%). mdpi.com The use of green solvents like water or ethanol (B145695) in conjunction with these technologies further enhances the environmental friendliness of the synthetic process. rsc.org
The table below compares conventional heating with green chemistry approaches for the synthesis of triazole derivatives analogous to this compound.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference Examples |
|---|---|---|---|---|
| Conventional Heating | 8 - 36 hours | Moderate | Well-established procedures | Synthesis of triazole derivatives via heating under reflux. ias.ac.inmdpi.comiucr.org |
| Microwave Irradiation | 5 - 30 minutes | Good to Excellent | Rapid reaction rates, improved yields, energy efficiency. nih.govresearchgate.net | Cu(I)-catalyzed synthesis of 1,2,3-triazoles; condensation reactions to form 1,2,4-triazoles. scielo.org.zanih.govias.ac.in |
| Ultrasound Assistance | 30 - 80 minutes | Good to Excellent | Enhanced reaction rates, particularly for heterogeneous mixtures; mild conditions. mdpi.com | Synthesis of substituted 1,2,3-triazoles and 1,2,4-triazole derivatives. mdpi.combeilstein-journals.orgrsc.org |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to ensure the final product's purity, which is essential for its subsequent use and characterization. Several standard and advanced techniques are employed for this purpose, including filtration, recrystallization, and chromatography.
A common initial purification step following the synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves filtration . In a typical procedure where the compound is synthesized from 2-bromo-1-phenylethanone and 1H-1,2,4-triazole in the presence of a base like triethylamine, a salt byproduct (triethylamine hydrobromide) is formed. This solid salt can be efficiently removed by filtering the reaction mixture. nih.gov The filtrate, containing the desired product, is then concentrated by evaporating the solvent under reduced pressure. nih.gov
Recrystallization is a widely used and effective method for purifying solid organic compounds. For triazole ketones, this technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A specific protocol for a triazole-containing ethanone derivative involved dissolving the crude product in ethanol, refluxing for a period, and then cooling the solution to induce crystallization. The resulting solid was filtered and recrystallized from an ethanol and water mixture to yield pure, plate-like yellow crystals. iucr.org In another instance, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone was crystallized from isopropanol to obtain colorless crystals. researchgate.net The choice of solvent is crucial and is often determined empirically to maximize the recovery of the pure compound.
Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For triazole derivatives, silica gel is a common stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and applied to the top of a column packed with silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For example, a 1,2,3-triazole derivative was purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent. ias.ac.in
For high-purity requirements or the separation of closely related analogues, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC, particularly in its semi-preparative mode, can be used to isolate and purify specific compounds from complex mixtures. This technique has been successfully applied to the isolation and purification of azole antifungal agents and their degradation products. scholars.directresearchgate.net The use of different chiral columns in Supercritical Fluid Chromatography (SFC), a related technique, has also been explored for the enantiomeric separation of azole compounds. mdpi.com
The following table summarizes the common purification techniques used for this compound and its analogues.
| Technique | Principle of Separation | Typical Application | Advantages | Reference Examples |
|---|---|---|---|---|
| Filtration | Separation of insoluble solid byproducts from a solution. | Removal of salt byproducts (e.g., triethylamine hydrobromide) after synthesis. nih.gov | Simple, rapid, and effective for removing solid impurities. | Isolation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone from reaction mixture. nih.gov |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Final purification of the crude solid product to obtain high-purity crystals. | Can yield highly pure crystalline products; scalable. | Purification of triazolyl-ethanone derivatives from isopropanol or ethanol/water mixtures. iucr.orgresearchgate.net |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Separation of the desired product from unreacted starting materials and side products. | Highly versatile; can separate complex mixtures. | Purification of 1,2,3-triazole derivatives using hexane/ethyl acetate eluent. ias.ac.in |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile phase and a stationary phase under high pressure. | Isolation of high-purity compounds; separation of closely related analogues and degradation products. | High resolution and sensitivity; suitable for analytical and preparative scales. | Isolation and purification of ketoconazole and its degradation products. scholars.directresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 2 Triazol 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Phenyl-2-(triazol-2-yl)ethanone
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise structure of this compound can be confirmed.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The signals observed in the spectrum can be assigned to specific protons based on their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).
In a typical ¹H NMR spectrum of this compound, the protons of the phenyl ring appear as a multiplet in the aromatic region, generally between δ 7.30 and 7.81 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the triazole ring typically resonate as a singlet at approximately δ 5.58 ppm. The protons of the triazole ring itself usually produce distinct signals; for instance, the proton at the C5 position of the triazole ring may appear as a singlet around δ 7.66 ppm. rsc.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Phenyl-H | 7.30-7.42 (m, 8H) | Multiplet | |
| CH₂ | 5.58 (s, 2H) | Singlet | |
| Triazole-H (C5) | 7.66 (s, 1H) | Singlet | |
| Phenyl-H | 7.79-7.81 (m, 2H) | Multiplet |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) is typically observed as a singlet at a downfield chemical shift, often around δ 183.8 ppm. nih.gov The carbons of the phenyl ring resonate in the aromatic region, generally between δ 125.6 and 134.6 ppm. The methylene carbon (CH₂) signal appears at approximately δ 54.1 ppm. The carbons of the triazole ring also have characteristic chemical shifts, for example, the C5 carbon of the triazole ring can appear around δ 148.1 ppm and the C4 carbon around δ 119.5 ppm. rsc.orgrsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 183.8 |
| Triazole-C5 | 148.1 |
| Phenyl-C1 | 134.6 |
| Phenyl-C (aromatic) | 130.4 |
| Phenyl-C (aromatic) | 129.1 |
| Phenyl-C (aromatic) | 128.7 |
| Phenyl-C (aromatic) | 128.1 |
| Phenyl-C (aromatic) | 128.0 |
| Phenyl-C (aromatic) | 125.6 |
| Triazole-C4 | 119.5 |
| Methylene (CH₂) | 54.1 |
Note: The specific chemical shifts can vary slightly depending on the solvent and the specific isomer.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously confirming the structure of this compound.
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity within the phenyl ring and potentially show correlations between the methylene protons and adjacent protons if any were present.
HMQC (or HSQC) spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the link between the phenylacetyl group and the triazole ring.
Computational Prediction of NMR Chemical Shifts
Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov These predicted spectra can then be compared with the experimental data to support the structural assignment and to gain a deeper understanding of the electronic structure of the molecule. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov
Infrared (IR) Spectroscopy and Vibrational Analysis of this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is typically observed in the region of 1636-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. westmont.edu The aromatic C-H stretching vibrations of the phenyl ring usually appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and triazole rings are observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the triazole ring also contribute to the fingerprint region of the spectrum. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Carbonyl (C=O) Stretch | 1636 - 1700 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | Fingerprint Region |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₉N₃O), which is 187.20 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for this compound could include the loss of the triazole group, the cleavage of the bond between the carbonyl group and the methylene bridge, and the fragmentation of the phenyl ring. For instance, a prominent fragment ion might be observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), which is a common fragment for phenacyl compounds. Another significant fragment could arise from the cleavage of the C-C bond between the carbonyl and the methylene group, leading to the formation of a triazolylmethyl cation. rsc.org
X-ray Crystallography and Solid-State Structure of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...N, C-H...π, π-π contacts)
The crystal structure of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is stabilized by a variety of intermolecular forces. nih.gov These interactions include conventional hydrogen bonds, as well as weaker C-H...π and π-π stacking contacts, which collectively contribute to the stability of the crystal lattice. nih.govnih.govdoaj.org
Molecules are linked by intermolecular C—H⋯O and C—H⋯N hydrogen bonds. nih.gov In addition to these, C—H⋯π contacts are observed between the 1,2,4-triazole (B32235) rings themselves, and also between the phenyl and 1,2,4-triazole rings. nih.gov A weak π–π stacking interaction is present between the phenyl and 1,2,4-triazole rings of adjacent molecules, characterized by a centroid-to-centroid distance of 4.547 (1) Å. nih.govdoaj.org These non-covalent interactions are crucial in the formation of the three-dimensional supramolecular structure. nih.gov
Below is a summary of the key intermolecular hydrogen bond geometries.
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
| C1-H1...O1ⁱ | 0.95 | 2.50 | 3.391(2) | 156 |
| C3-H3A...N2ⁱⁱ | 0.99 | 2.57 | 3.486(2) | 154 |
| C7-H7...N3ⁱⁱⁱ | 0.95 | 2.60 | 3.504(2) | 159 |
| Symmetry codes: (i) x, y+1, z; (ii) -x+1/2, y-1/2, z; (iii) x-1/2, -y+1/2, -z+1 | ||||
| Data sourced from Güven et al. (2008). nih.gov |
Conformation and Torsion Angles Analysis of the Triazole and Phenyl Rings
In the solid state, the molecule adopts a conformation where the 1,2,4-triazole and phenyl rings are nearly perpendicular to one another. nih.govdoaj.org The dihedral angle between the plane of the triazole ring and the plane of the phenyl ring is 88.72 (4)°. nih.govnih.gov
The bond angles within the linker between the two rings, such as N1—C3—C4 at 112.73 (11)° and C3—C4—C5 at 116.93 (11)°, show some deviation from ideal tetrahedral or trigonal planar geometries, reflecting the steric and electronic influences of the adjacent aromatic systems. nih.gov Within the 1,2,4-triazole ring, the bond angles N1—N2—C1 [101.81 (11)°] and C1—N3—C2 [102.23 (11)°] are narrowed, while the N3—C2—N1 [110.53 (13)°] and N3—C1—N2 [115.39 (12)°] angles are enlarged. nih.gov
The key torsion angles defining the molecular conformation are presented in the table below.
| Torsion Angle | Value (°) |
| N2-N1-C3-C4 | 179.4(1) |
| C2-N1-C3-C4 | -1.1(2) |
| N1-C3-C4-O1 | 1.8(2) |
| N1-C3-C4-C5 | -177.5(1) |
| O1-C4-C5-C6 | -15.9(2) |
| C3-C4-C5-C6 | 163.4(1) |
| O1-C4-C5-C10 | 164.6(1) |
| C3-C4-C5-C10 | -16.1(2) |
| Data sourced from Güven et al. (2008). nih.gov |
Chemical Reactivity and Transformations of 1 Phenyl 2 Triazol 2 Yl Ethanone
Reactions Involving the Ketone Functionality of 1-Phenyl-2-(triazol-2-yl)ethanone
The ketone group in this compound is a primary site for various chemical modifications, including reduction to alcohols, formation of oximes and their derivatives, and reactions involving enolate intermediates.
Reduction Reactions to Alcohols
The carbonyl group of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be readily reduced to a hydroxyl group, yielding 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. nih.govnih.govbiosynth.com A common method for this transformation involves the use of sodium borohydride (B1222165) in ethanol (B145695). The reaction mixture is typically refluxed for several hours. Following the reduction, the solvent is evaporated, and the mixture is neutralized with dilute hydrochloric acid and then refluxed again. After cooling, the solution is made alkaline with sodium hydroxide (B78521), leading to the precipitation of the alcohol product. nih.gov The resulting 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has been characterized crystallographically, revealing that the planar five- and six-membered rings are nearly parallel to each other. nih.govnih.gov
Table 1: Reduction of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
| Reactant | Reagent | Solvent | Condition | Product | Yield |
| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium borohydride | Ethanol | Reflux | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol | 71% nih.gov |
Oxime Formation and Derivatization
The ketone functionality of this compound and its analogs can react with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. nih.govresearchgate.netmdpi.com This reaction is a standard method for the conversion of ketones to oximes. researchgate.net For instance, 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone has been successfully converted to its oxime derivative. nih.gov Similarly, various 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanones are reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to produce oximes in high yields. mdpi.com
These oximes can be further derivatized. A common subsequent reaction is O-alkylation, where the oxime is treated with various alkyl halides to yield oxime ether derivatives. nih.gov This two-step process of oxime formation followed by alkylation significantly expands the molecular diversity obtainable from the parent ketone.
A general procedure for oxime formation involves refluxing a mixture of the ketone, hydroxylamine hydrochloride, and a base such as pyridine (B92270) in ethanol. researchgate.net The reaction progress is monitored by thin-layer chromatography. After completion, the ethanol is removed, and the product is crystallized. researchgate.net
Table 2: Synthesis of Oxime Derivatives
| Starting Ketone | Reagents | Product |
| 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Hydroxylamine hydrochloride | 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime nih.gov |
| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride, NaOH | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime mdpi.com |
| Ketones/Aldehydes | NH2OH.HCl, Pyridine, Ethanol | Corresponding oxime researchgate.net |
Enolate Chemistry and α-Functionalization Pathways
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in ketones are acidic and can be removed by a base to form an enolate. bham.ac.ukmasterorganicchemistry.com Enolates are potent nucleophiles and can react with a variety of electrophiles, leading to α-functionalization. masterorganicchemistry.commnstate.edu The formation of either the kinetic or thermodynamic enolate can often be controlled by the choice of base, solvent, and reaction temperature. bham.ac.uk
While specific studies on the enolate chemistry of this compound are not widely available, the general principles of enolate chemistry are applicable. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to completely deprotonate ketones and form the enolate. mnstate.edu This enolate can then be reacted with electrophiles such as alkyl halides in an SN2 reaction to introduce substituents at the α-position. mnstate.edu
An alternative approach to α-heteroarylation of ketones involves the oxidative coupling of silyl (B83357) enol ethers with heteroarenes, mediated by ceric ammonium (B1175870) nitrate. This method has been successfully applied to synthesize α-pyrazole and α-triazole derivatives of ketones. nih.gov For example, the tert-butyldimethylsilyl (TBS) enol ether of propiophenone (B1677668) reacts with 1H-1,2,3-triazole to yield the corresponding α-triazole ketone. nih.gov However, the use of 1H-1,2,4-triazole in this specific reaction proved to be ineffective. nih.gov
Reactions Involving the Triazole Moiety of this compound
The triazole ring in this compound also presents opportunities for chemical modification, primarily through reactions targeting the nitrogen atoms or the aromatic system itself.
Electrophilic Aromatic Substitution on the Triazole Ring
The 1,2,4-triazole (B32235) ring is an electron-rich aromatic system due to the presence of three nitrogen atoms. chemicalbook.com Electrophilic substitution reactions on the 1,2,4-triazole ring typically occur at the nitrogen atoms due to their high electron density. chemicalbook.com The carbon atoms of the triazole ring are π-deficient and thus less susceptible to electrophilic attack. chemicalbook.com
The parent 1H-1,2,4-triazole can be protonated at the N4 position in the presence of strong acids. chemicalbook.com Alkylation of 1H-1,2,4-triazole can be directed to either the N1 or N4 position depending on the reaction conditions. For example, using sodium ethoxide in ethanol as a base favors N1 alkylation. chemicalbook.com Computational studies on C-amino-1,2,4-triazoles suggest that increasing the hardness of the electrophile favors attack at the N4 atom, while softer electrophiles are more likely to react at the N2 atom. acs.org
Metal Coordination Chemistry with the Triazole Ligand
The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them excellent donors for coordination with metal ions. nih.gov Triazole derivatives are widely used as ligands in the synthesis of coordination complexes with a variety of transition metals, including cobalt(II), copper(II), nickel(II), zinc(II), cadmium(II), palladium(II), and gold(III). nih.govechemcom.comtandfonline.com
The resulting metal complexes often exhibit interesting properties and geometries. For example, triazole-derived Schiff bases have been shown to form octahedral complexes with several metal ions, with copper(II) complexes showing a distorted octahedral geometry. tandfonline.com The coordination of the triazole ring to the metal ion is typically confirmed by spectroscopic methods such as IR and NMR, where shifts in the characteristic peaks of the triazole ring are observed upon complexation. tandfonline.com The triazole moiety can act as a versatile building block for constructing diverse coordination architectures, from simple mononuclear complexes to extended coordination polymers. nih.gov These complexes have found applications in various fields, including catalysis and materials science. nottingham.ac.ukrsc.org
Reactions Involving the Phenyl Group of this compound
The phenyl group in this compound is subject to electrophilic aromatic substitution reactions. The reactivity and orientation of incoming electrophiles are primarily governed by the electronic nature of the acetyl substituent (-COCH₂-triazole). The carbonyl group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming substituents to the meta position.
While specific literature detailing electrophilic substitution reactions such as nitration or halogenation on this compound is not extensively available, the expected outcomes can be predicted based on established principles of organic chemistry.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-2-(triazol-2-yl)ethanone |
| Halogenation | Br₂, FeBr₃ | 1-(3-Bromophenyl)-2-(triazol-2-yl)ethanone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylphenyl)-2-(triazol-2-yl)ethanone |
It is important to note that the reaction conditions for such transformations would need to be carefully controlled to avoid potential side reactions involving the ketone or the triazole moiety.
Regioselectivity and Stereoselectivity in Reactions of this compound
The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of reactions involving this compound, particularly in transformations that generate new stereocenters or involve choices between different reactive sites.
A notable example is the McMurry coupling reaction, where 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be coupled with other ketones. In a cross-coupling reaction with a different ketone, such as 4-(2-bromoethoxy)benzophenone (B14662081), the reaction exhibits regioselectivity, favoring the cross-coupled product over the homo-coupled products of each starting ketone.
From a stereoselective standpoint, the McMurry coupling of unsymmetrical ketones results in the formation of alkenes, which can exist as (E)- and (Z)-isomers. The ratio of these stereoisomers is dependent on the reaction conditions and the steric and electronic properties of the substituents on the carbonyl groups. For instance, in the synthesis of tamoxifen (B1202) analogs, the McMurry coupling of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone with a substituted benzophenone (B1666685) yields a mixture of (E)- and (Z)-isomers of the resulting triazole-substituted triphenylethylene (B188826) derivative. The separation and characterization of these isomers are often challenging but can be achieved using techniques like NMR spectroscopy and HPLC.
Another key reaction is the reduction of the ketone group in this compound to a secondary alcohol, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. nih.gov This transformation creates a new chiral center at the carbon bearing the hydroxyl group. The use of stereoselective reducing agents can favor the formation of one enantiomer over the other. While specific studies on the stereoselective reduction of this particular ketone are not widespread, enzymatic reductions using oxidoreductases or microorganisms are known to be highly stereoselective for similar keto-group containing compounds. google.com
Mechanistic Investigations of this compound Transformations (e.g., McMurry coupling)
The McMurry coupling reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes, and its mechanism has been a subject of considerable study. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using a low-valent titanium reagent, which is often prepared in situ by reducing a titanium halide like TiCl₃ or TiCl₄ with a reducing agent such as zinc powder, zinc-copper couple, or lithium aluminum hydride. wikipedia.orgnih.gov
The mechanism of the McMurry coupling of this compound can be understood in the following key steps:
Single-Electron Transfer (SET): The low-valent titanium species acts as a single-electron donor. Two molecules of this compound each accept an electron into their carbonyl groups, forming two ketyl radical anions. organic-chemistry.orgnih.gov
Pinacol (B44631) Formation: These radical anions then couple to form a titanium-bound pinacolate (a 1,2-diolate) intermediate. wikipedia.orgorganic-chemistry.org This step is analogous to the pinacol coupling reaction.
Deoxygenation: The titanium atom in the pinacolate intermediate is highly oxophilic. It coordinates to the two oxygen atoms of the diolate and subsequently removes them as titanium oxide (TiO₂), leading to the formation of the new carbon-carbon double bond of the alkene product. wikipedia.orgorganic-chemistry.org The strong Ti-O bond is the driving force for this deoxygenation step.
When two different ketones are used, as in a cross-coupling reaction, a mixture of three products is possible: two homo-coupled products and one cross-coupled product. The selectivity for the cross-coupled product can be influenced by factors such as the relative reactivity of the ketones and the stoichiometry of the reactants. mdpi.com
The stereochemical outcome of the McMurry reaction, leading to a mixture of (E)- and (Z)-isomers, is determined during the coupling and deoxygenation steps. The steric bulk of the substituents on the ketones plays a significant role in favoring the formation of the thermodynamically more stable (E)-isomer, although the (Z)-isomer is often also formed.
Computational and Theoretical Studies of 1 Phenyl 2 Triazol 2 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. These calculations provide a static, ground-state picture of the electron distribution and orbital energies.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the most likely to accept electrons (an electrophile).
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov For triazole derivatives, these calculations help predict their behavior in chemical reactions and biological systems. In a study on a 1,3,4-oxadiazole (B1194373) derivative, the calculated HOMO-LUMO energy gap was 4.4815 eV, indicating good kinetic stability. researchgate.net Similar calculations for 1-Phenyl-2-(triazol-2-yl)ethanone would reveal its electronic stability and reactivity profile.
Table 1: Illustrative HOMO-LUMO Data for Related Heterocyclic Compounds This table presents data from similar compounds to illustrate the typical values obtained from quantum chemical calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole researchgate.net | -6.5743 | -2.0928 | 4.4815 |
An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. uni.lu These maps are invaluable for predicting how molecules will interact, particularly in non-covalent bonding scenarios like drug-receptor binding. uni.lu
The map is color-coded to represent different electrostatic potential values. Typically:
Red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. These often correspond to lone pairs on heteroatoms like oxygen or nitrogen.
Blue indicates regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green denotes areas of neutral or intermediate potential.
For this compound, an EPS map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the carbonyl oxygen, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.netkbhgroup.in Positive potential (blue) would be expected on the hydrogen atoms of the phenyl ring. This analysis is crucial for understanding intermolecular interactions and potential binding modes with biological targets. nih.gov
Computational methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis provide quantitative data on the distribution of electronic charge among the atoms in a molecule and the order of the bonds between them. NBO analysis is particularly useful for studying charge transfer and hyperconjugative interactions that contribute to molecular stability. tandfonline.com
In this compound, this analysis would quantify the partial charges on each atom. It is expected that the nitrogen atoms of the triazole ring and the carbonyl oxygen atom would possess significant negative charges, making them electron-donating centers. nih.gov The carbonyl carbon and adjacent methylene (B1212753) carbon would likely exhibit positive charges, marking them as electrophilic sites.
Analysis of the crystal structure of the isomer, 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, shows that the triazole and phenyl rings are nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.gov Bond order analysis for the 2-yl isomer would help to understand the degree of conjugation (or lack thereof) between the two ring systems and the nature of the bonds within the flexible ethanone (B97240) linker.
Molecular Dynamics Simulations and Conformational Analysis of this compound
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and stability. uq.edu.au
For this compound, a key area of interest is the conformational freedom around the single bonds connecting the phenyl, ketone, and triazole moieties. The crystal structure of the 1-yl isomer reveals a specific solid-state conformation where the two rings are almost perpendicular. nih.gov However, in solution or within a biological environment, the molecule can adopt a range of conformations.
MD simulations can explore this conformational landscape, identifying the most stable or frequently occurring orientations of the phenyl and triazole rings relative to each other. This is critical for understanding how the molecule might adapt its shape to fit into a binding site of a target protein. kbhgroup.in The simulations track properties like dihedral angles, root-mean-square deviation (RMSD), and distances between specific atoms over the simulation time to characterize the molecule's flexibility.
Theoretical Binding Affinity Predictions and Molecular Recognition Mechanisms (e.g., Docking Studies for enzyme inhibition)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor), typically a protein. acs.org This method is central to structure-based drug design. Azole compounds are well-known for their role as enzyme inhibitors, particularly targeting cytochrome P450 enzymes in fungi. nih.gov
Docking studies for this compound could be performed against various enzymes to explore its potential as an inhibitor. For example, it could be docked into the active site of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a common target for azole antifungals. The simulation would predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. nih.govnih.gov
The docking score, a value in kcal/mol, estimates the binding free energy and is used to rank potential inhibitors. acs.org A more negative score typically indicates a stronger predicted binding affinity. Studies on other triazole derivatives have shown that these compounds can achieve strong binding affinities to their target enzymes, supporting their biological activity. nih.govnih.gov
Table 2: Illustrative Docking Scores for Triazole Derivatives Against Protein Targets This table presents data from published studies to exemplify the results of molecular docking simulations.
| Compound Class | Protein Target | Range of Docking Scores (kcal/mol) |
|---|---|---|
| 1,2,3-Triazolyl-Pyridine Hybrids acs.org | Aurora B Kinase | -8.3 to -10.2 |
| Theophylline-1,2,4-triazole Hybrids nih.gov | Serine Protease | -6.90 to -7.55 |
Spectroscopic Property Predictions via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is extremely useful for confirming the structure of newly synthesized compounds and interpreting experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra (UV-Visible), while standard DFT calculations can predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. tandfonline.comnih.gov
NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental values can help confirm the molecular structure and assign specific signals to the correct atoms. mdpi.com
Vibrational Spectra (IR & Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled by a factor to better match experimental results, aiding in the assignment of complex experimental spectra. kbhgroup.in
UV-Visible Spectra: TD-DFT calculations can predict the electronic transitions of a molecule, providing information about the absorption wavelengths (λmax) and oscillator strengths. kbhgroup.innih.gov This is useful for understanding the electronic structure and how the molecule interacts with light.
For this compound, these computational predictions would serve as a benchmark for comparison with experimental data, providing a powerful tool for its characterization. spectrabase.com
Applications and Functionalization Strategies of 1 Phenyl 2 Triazol 2 Yl Ethanone Excluding Clinical Human Trials
1-Phenyl-2-(triazol-2-yl)ethanone as a Building Block in Organic Synthesis
The presence of a reactive ketone group and the stable triazole ring makes 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone a valuable starting material and intermediate for the synthesis of more complex molecules. Its utility spans the creation of other heterocyclic systems and its incorporation into larger, biologically relevant scaffolds.
Precursor to Complex Heterocyclic Systems (e.g., oxime ethers)
The carbonyl group of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a key site for functionalization, allowing for its conversion into a variety of derivatives. One notable transformation is its reaction with hydroxylamine (B1172632) to form the corresponding oxime, specifically (Z)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime. researchgate.net This oxime can then be further functionalized.
The synthesis of oxime ethers from related triazole-containing ketones is a well-established strategy. For instance, research on analogous compounds like 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone has demonstrated that the corresponding oxime can be readily prepared and subsequently O-alkylated using various alkyl halides to yield a series of oxime ether derivatives. While this example uses a naphthyl group instead of a phenyl group, the synthetic methodology is directly applicable. The general pathway involves the reaction of the ketone with hydroxylamine hydrochloride, followed by O-alkylation of the resulting oxime.
Table 1: Synthesis of Oxime Ethers from a Triazole Ethanone (B97240) Analog
| Reactant | Reagent | Product |
|---|---|---|
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Hydroxylamine Hydrochloride | 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone Oxime |
This reactivity highlights the role of the ethanone backbone as a platform for generating diverse molecular structures. The resulting oxime ethers are a class of compounds investigated for a range of chemical and biological properties. researchgate.net
Intermediate in Multi-Step Synthesis (e.g., steroidal derivatives, tamoxifen (B1202) conjugates)
The utility of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone extends to its use as a crucial intermediate in multi-step synthetic sequences. A significant example is its application in the synthesis of novel conjugates of tamoxifen, a well-known pharmaceutical agent. researchgate.net In this context, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone serves as one of the key starting materials for a titanium tetrachloride/zinc-mediated McMurry coupling reaction. researchgate.net It is reacted with 4-(2-bromoethoxy)benzophenone (B14662081) to create a complex triaryl-alkene structure that mimics the core of tamoxifen but is functionalized with a triazole moiety. researchgate.net This demonstrates the compound's value in a pharmacophore hybrid approach, where known structural motifs are combined to create new chemical entities. researchgate.net
While its role in creating tamoxifen analogs is documented, extensive literature searches did not yield specific examples of this compound being used as an intermediate in the synthesis of steroidal derivatives.
This compound in Coordination Chemistry and Catalysis
The nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group in this compound present potential coordination sites for metal ions, suggesting applications in coordination chemistry and catalysis.
Ligand Design for Metal Complexes
While research has been conducted on the coordination chemistry of related triazole-containing molecules, such as 2-(1,2,4-1H-triazol-3-yl)pyridine, which forms homoleptic coordination polymers with various transition metals rsc.org, specific studies detailing the synthesis and characterization of metal complexes using this compound as a ligand are not extensively documented in the reviewed literature. The potential for this compound to act as a versatile ligand remains an area for further exploration.
Application in Homogeneous and Heterogeneous Catalysis (e.g., Cu(I) catalysts)
Based on available research, there are no documented instances of this compound itself being used as a catalyst, either in homogeneous or heterogeneous systems. While copper-catalyzed reactions are prominent in the synthesis of triazole-containing compounds, the title compound typically appears as a product or a starting material, rather than a component of the catalytic system itself. Therefore, its application in this area remains to be investigated.
Investigations of this compound in Materials Science Research
In materials science, understanding the solid-state structure of a compound is fundamental to predicting and controlling its properties. The crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone has been determined, providing significant insights into its molecular geometry and intermolecular interactions. researchgate.netnih.gov
The molecule crystallizes in the orthorhombic space group P b c a. nih.gov A key structural feature is that the triazole and phenyl rings are nearly perpendicular to each other, with a reported dihedral angle of 88.72 (4)°. researchgate.netnih.gov This perpendicular arrangement is a defining characteristic of its three-dimensional shape.
The crystal packing is stabilized by a network of intermolecular interactions. These include C—H···O and C—H···N hydrogen bonds that link adjacent molecules. nih.gov Furthermore, the structure is stabilized by C—H···π contacts between the triazole and phenyl rings, as well as a weak π–π stacking interaction between these rings, with a centroid-to-centroid distance of 4.547 (1) Å. nih.gov These non-covalent interactions are crucial in determining the stability and properties of the crystalline material.
Table 2: Crystallographic Data for 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₉N₃O | nih.gov |
| Molecular Weight | 187.20 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P b c a | nih.gov |
| a (Å) | 9.3129 (2) | nih.gov |
| b (Å) | 8.11660 (10) | nih.gov |
| c (Å) | 24.0475 (4) | nih.gov |
| V (ų) | 1817.73 (5) | nih.gov |
| Z | 8 | nih.gov |
This detailed structural information is foundational for any further investigation into the material's potential applications, such as in nonlinear optics or other areas where crystal packing and molecular orientation are critical.
Integration into Polymeric Structures
While direct polymerization of this compound has not been extensively documented, the triazole moiety is a well-established component in the synthesis of functional polymers. Established methods for creating polymers from triazole-containing monomers could be adapted for this purpose. The ketone group in this compound offers a potential site for chemical modification to introduce a polymerizable functional group.
Strategies for incorporating triazole units into polymer backbones include:
Condensation Polymerization: Triazole monomers possessing nucleophilic groups, such as amino or mercapto functionalities, can undergo condensation polymerization with electrophilic co-monomers like terephthaldehyde or succinyl chloride to form polymers with azomethine or amide linkages. rdd.edu.iq
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction is a primary method for synthesizing polymers containing 1,2,3-triazole rings. mdpi.com The process involves reacting monomers carrying azide (B81097) groups with monomers carrying alkyne groups. mdpi.commdpi.com This method has been used to create a variety of materials, including dense 1,2,3-triazole polymers soluble in common organic solvents and biomass-based polymers derived from 2-pyrone-4,6-dicarboxylic acid (PDC), which exhibit strong adhesive properties, particularly to copper. mdpi.commdpi.com
Topochemical Azide-Alkyne Cycloaddition (TAAC): This is a solvent-free and catalyst-free method for synthesizing triazole-linked polymers. It has been successfully used to create a polymeric ssDNA analogue in a single-crystal-to-single-crystal transformation, proceeding in quantitative yield without the need for purification. nih.gov
By functionalizing the phenyl or ethanone part of this compound with an azide or alkyne group, it could serve as a monomer in CuAAC or TAAC polymerization, leading to novel materials with properties influenced by the phenylketone structure.
Optoelectronic Properties
Derivatives of 1,2,4-triazole (B32235) are recognized for their potential in optoelectronic applications due to their unique electronic structure and high nitrogen content. mdpi.com Research has demonstrated that conjugating the triazole core with various aromatic systems can produce highly luminescent materials. mdpi.comresearchgate.netnih.gov
Studies on 4H-1,2,4-triazole derivatives have shown that linking the triazole core to fused-bicyclic and tricyclic aromatic arrangements via a 1,4-phenylene linker results in new luminophores with high fluorescence quantum yields. mdpi.comresearchgate.netnih.gov Similarly, combining 1,2,4,5-tetrazine (B1199680) and 4H-1,2,4-triazole rings can produce fluorescent compounds where n→π* transitions are the source of emission. mdpi.com
Furthermore, 1,2,3-triazole derivatives have been developed as fluorescent labels. A series of 4,5-bis(arylethynyl)-1,2,3-triazoles function as push-pull chromophores, exhibiting tunable fluorescence with large Stokes shifts, making them suitable for bioimaging applications with low cytotoxicity. nih.gov Even polymers composed of 1,2,3-triazole units have been shown to emit weak but significant fluorescence. mdpi.com Although this compound itself has not been the specific subject of these photophysical studies, its core structure, containing both a triazole ring and a phenyl chromophore, suggests a strong potential for developing derivatives with interesting luminescent and optoelectronic properties.
In Vitro Biological Activity Studies of this compound and Its Derivatives
The combination of a triazole ring and a phenyl ketone moiety has proven to be a fruitful scaffold for discovering compounds with diverse biological activities. In vitro studies, which are conducted outside of a living organism, have been crucial in identifying the potential of these derivatives as enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition Assays (in vitro, e.g., brassinosteroid biosynthesis inhibitors, alpha-glycosidases)
Brassinosteroid Biosynthesis Inhibition Triazole compounds are widely recognized as potent inhibitors of cytochrome P450 enzymes, which are crucial in various biosynthetic pathways in both fungi and plants. nih.gov In plants, certain triazole derivatives specifically inhibit the biosynthesis of brassinosteroids (BRs), a class of steroidal hormones essential for growth and development. researchgate.net Compounds like brassinazole, propiconazole, and uniconazole (B1683454) function by blocking key oxidative steps in the BR pathway. mdpi.comresearchgate.netnih.gov The growth-inhibiting effects of these compounds on seedlings can be reversed by the external application of brassinolide (B613842) (the active brassinosteroid), confirming their specific mechanism of action. rdd.edu.iqmdpi.commdpi.com The unique structure of brassinazole, which features a tertiary hydroxyl group adjacent to the triazole ring, is noted as a key feature for its potent and specific inhibitory activity. mdpi.comnih.gov
Alpha-Glucosidase Inhibition Inhibition of the α-glucosidase enzyme is a key therapeutic strategy for managing post-prandial hyperglycemia. Numerous studies have demonstrated that triazole derivatives are effective inhibitors of this enzyme. Hybrid molecules combining triazole with other pharmacophores such as chalcones, pyridazines, and benzothiazoles have shown significant in vitro inhibitory activity. nih.govresearchgate.netnih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are often used to quantify potency. For instance, certain chalcone-triazole hybrids and pyridazine-triazole hybrids have exhibited IC₅₀ values in the low micromolar range, in some cases being significantly more potent than the standard drug, acarbose. nih.govresearchgate.netnih.gov
Below is an interactive table summarizing the in vitro α-glucosidase inhibitory activity of various triazole derivatives.
| Compound Class/Derivative | Key Structural Features | Reported IC₅₀ (µM) | Reference Standard (IC₅₀, µM) | Source |
|---|---|---|---|---|
| Chalcone-1H-1,2,3-triazole Hybrids (4a, 4b) | Chalcone (B49325) linked to a 1,2,3-triazole unit | 3.90 and 4.77 | Quercetin (4.24) | researchgate.net |
| (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole (10b) | Substituted 1H-1,2,3-triazole | 14.2 | Not specified in abstract | mdpi.com |
| Pyridazine-triazole Hybrid (10k) | Pyridazine and triazole cores combined; 4-bromo substituent | 1.7 | Acarbose (173) | nih.gov |
| 1,3,4-Thiadiazole–1,2,3-triazole Hybrid (9n) | Thiadiazole linked to triazole; 2-methyl and 4-nitro substituents | 31.91 | Acarbose (844.81) | nih.gov |
| Azinane-triazole derivative (12d) | Azinane merged with 1,2,4-triazole; 3-methyl phenyl moiety | 36.74 | Acarbose (375.82) | acs.org |
Receptor Binding Studies (in vitro)
Direct in vitro receptor binding studies for this compound are not prominently featured in available research. However, the broader class of azole compounds is well-characterized by its interaction with specific protein targets. The most notable example is the antifungal activity of azoles like fluconazole (B54011) and itraconazole, which stems from their binding to and inhibition of the enzyme cytochrome P-450-dependent 14α-lanosterol demethylase. nih.govresearchgate.net This enzyme is vital for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. The binding interaction is highly specific and forms the basis of their therapeutic effect.
In a different context, research into neurodegenerative diseases has explored triazole-based compounds for their ability to bind to protein aggregates. For instance, derivatives of benzothiazole (B30560) containing a 1,2,3-triazole moiety have been synthesized and evaluated for their binding properties to tau protein aggregates, which are a hallmark of Alzheimer's disease. nih.gov These studies demonstrate that the triazole scaffold can be incorporated into molecules designed to interact specifically with protein binding sites.
Structure-Activity Relationship (SAR) Studies based on in vitro data
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into more potent agents. For triazole derivatives, SAR analyses based on in vitro data have provided valuable insights.
In the context of α-glucosidase inhibition, the following SAR trends have been observed:
The 1H-1,2,3-triazole ring is considered a critical pharmacophore for inhibitory activity. mdpi.com
The nature and position of substituents on the aromatic rings of the scaffold significantly modulate potency. In studies of pyridazine-triazole hybrids, a compound with a 4-bromo substituent was found to be over 100 times more active than the standard drug, acarbose. nih.gov In another series, derivatives with 2-methyl and 4-nitro substituents showed excellent activity. nih.gov
For chalcone-triazole derivatives, compounds with either electron-donating or electron-withdrawing groups on a para-position of the chalcone ring showed higher activity than the unsubstituted parent compound. researchgate.net
Antimicrobial Activity (in vitro)
The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs. nih.govresearchgate.net The primary mechanism of action for azole antifungals is the inhibition of cytochrome P-450 14α-demethylase (CYP51), an enzyme required for the biosynthesis of ergosterol in fungi. nih.govresearchgate.net The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of the enzyme, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately inhibits fungal growth.
In vitro studies have confirmed the antimicrobial potential of various derivatives related to the this compound scaffold.
General studies confirm that 1,2,4-triazole derivatives possess significant antifungal and antibacterial properties. nih.govresearchgate.net
A study on novel 1,2,3-triazol-5-yl-phosphonates, synthesized via a copper(I)-catalyzed domino reaction, evaluated their antibacterial activity. The results indicated modest activity against the Gram-positive bacterium Bacillus subtilis.
The established role of the triazole ring as a key pharmacophore in antifungal agents underscores the potential of this compound derivatives in the development of new antimicrobial compounds.
Anticancer/Antiproliferative Activity (in vitro on cell lines)
The 1,2,4-triazole nucleus is a key pharmacophore in a variety of anticancer agents, and derivatives of 1-phenyl-2-(triazol-yl)ethanone have been synthesized and evaluated for their potential as antiproliferative compounds. researchgate.net These compounds have demonstrated cytotoxic effects against various cancer cell lines. ontosight.ai The design of these molecules is often inspired by established anticancer drugs like Letrozole and Anastrozole, which are aromatase inhibitors containing a triazole ring. nih.gov
Research into 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives showed significant activity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov One derivative, substituted with two chlorine atoms on a phenyl ring (compound 7e), was particularly potent, with IC₅₀ values of 4.7 µM, 2.9 µM, and 9.4 µM against MCF-7, HeLa, and A549 cells, respectively. nih.gov Another series of 1,2,4-triazole derivatives containing a pyridine (B92270) ring demonstrated potent antiproliferative activity in HepG2 and Hep3B liver cancer cells, with some compounds showing IC₅₀ values in the range of 2.88 to 4.83 μM. escholarship.org
Further studies on indole/1,2,4-triazole hybrids identified compounds with effective anticancer activity against a panel of 60 cancer cell lines. nih.gov Similarly, bio-oriented synthesis of 1,2,4-triazole-based acetamides yielded derivatives with activity against the HepG2 liver cancer cell line, with the most active compound showing an IC₅₀ value of 16.782 µg/mL. mdpi.com The antiproliferative effects of these triazole derivatives are often linked to mechanisms such as the inhibition of tubulin polymerization or the inhibition of crucial enzymes like focal adhesion kinase (FAK). escholarship.orgnih.gov
Table 1: In Vitro Anticancer Activity of 1-Phenyl-2-(triazol-yl)ethanone Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Compound 7e) | MCF-7 (Breast) | 4.7 µM | nih.gov |
| HeLa (Cervical) | 2.9 µM | nih.gov | |
| A549 (Lung) | 9.4 µM | nih.gov | |
| 5-Pyridinyl-1,2,4-triazole Derivatives (Compounds 3c, 3d) | HepG2, Hep3B (Liver) | 2.88 - 4.83 µM | escholarship.org |
| 1,2,4-Triazole-based Acetamide (Compound 7f) | HepG2 (Liver) | 16.782 µg/mL | mdpi.com |
| Indole-N-phenyl-triazole-phenyl ethanone derivatives | Various | Effective anticancer activity | nih.gov |
Anticonvulsant Activity (in vitro or animal models but not human trials)
Derivatives of 1,2,4-triazole are recognized for their significant potential as anticonvulsant agents. nih.gov The core structure is present in a number of pharmacologically active scaffolds that have been tested in various animal models of seizures. nih.gov
One study synthesized 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, a triazole analogue of the known anticonvulsant nafimidone, which showed notable activity in the pentylenetetrazole (PTZ)-induced seizure model at a dose of 30 mg/kg. nih.gov Further functionalization into oxime ether derivatives also yielded compounds with activity against both maximal electroshock (MES) and PTZ-induced seizures. nih.gov
A novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was evaluated in MES and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov The most promising compound from this series (4g) exhibited potent activity with median effective dose (ED₅₀) values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. nih.gov This compound's mechanism may involve increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov
Another study found that 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone demonstrated anticonvulsant activity exceeding that of the reference drug phenobarbital (B1680315) by 1.27 times in a corazole-induced seizure model in rats. zsmu.edu.ua The development of triazole–pyrazole conjugates has also yielded candidates with significant seizure protection in both PTZ and pilocarpine-induced seizure models. acs.org
Table 2: Anticonvulsant Activity of 1-Phenyl-2-(triazol-yl)ethanone Derivatives in Animal Models
| Compound/Derivative | Animal Model | Activity | Source(s) |
|---|---|---|---|
| 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | PTZ-induced seizure (mice) | Active at 30 mg/kg | nih.gov |
| 2-[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone | Corazole-induced seizure (rats) | 1.27x more effective than phenobarbital | zsmu.edu.ua |
| 4-(2-(Propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | MES seizure (mice) | ED₅₀ = 23.7 mg/kg | nih.gov |
| scPTZ seizure (mice) | ED₅₀ = 18.9 mg/kg | nih.gov | |
| Triazolylchroman-4-one | PTZ-induced seizure (mice) | Significant protection at 5 mg/kg | nih.gov |
Anti-inflammatory Activity (in vitro)
The 1,2,4-triazole scaffold is a component of molecules investigated for anti-inflammatory properties. ontosight.ainih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org
A series of Schiff bases bearing a 1,2,4-triazole ring were evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro. One derivative emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.76 µM for COX-2, compared to 117.8 µM for COX-1. mdpi.com Another study on 1,2,4-triazole-pyrazole hybrids also identified a compound that displayed a high selectivity index for COX-2 over COX-1. mdpi.com
The anti-inflammatory potential of new N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone was assessed in vitro. nih.gov Several of these compounds showed good inhibitory activity against the COX-2 isoenzyme, with IC₅₀ values ranging from 47.83 to 49.79 µM, comparable to the reference drug meloxicam. mdpi.comnih.gov Furthermore, studies on 1,4-disubstituted 1H-1,2,3-triazole derivatives demonstrated that they could exert anti-inflammatory effects by modulating cytokine levels. One compound was found to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α by 5.16 and 3.48 times, respectively, in blood serum, while increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org
Table 3: In Vitro Anti-inflammatory Activity of Triazole Derivatives
| Compound/Derivative Class | Assay/Target | Activity | Source(s) |
|---|---|---|---|
| 1,2,4-Triazole Schiff Base Derivative | COX-1 Inhibition | IC₅₀ = 117.8 µM | mdpi.com |
| COX-2 Inhibition | IC₅₀ = 1.76 µM | mdpi.com | |
| N-substituted-1,2,4-triazole of pyrrolo[3,4-d]pyridazinone | COX-2 Inhibition | IC₅₀ = 47.83–49.79 µM | mdpi.comnih.gov |
| 1,4-Disubstituted 1H-1,2,3-triazole Derivative | Cytokine Modulation | ↓ IL-6 (5.16x), ↓ TNF-α (3.48x) | biomedpharmajournal.org |
Insecticidal/Fungicidal Activity (in vitro)
The triazole ring is a well-established feature of many commercial antifungal agents, and as such, derivatives of 1-phenyl-2-(triazol-yl)ethanone have been explored for their fungicidal properties. nih.govontosight.airesearchgate.net The primary mechanism of action for many azole antifungals is the inhibition of cytochrome P-450-dependent 14α-lanosterol demethylase, an enzyme crucial for the synthesis of sterols in fungi. nih.govresearchgate.net
A study on 1-(1-substituted phenyl)-2-(1H-1,2,4-triazol-1-yl)-O-(substituted benzyl) ethanoximes revealed that most of the synthesized compounds exhibited in vitro antifungal activity against a panel of tested fungi. nih.gov Several of these derivatives showed antifungal activities better than or comparable to the commercial drug oxiconazole (B1677861) against certain fungal strains. nih.gov
In another investigation, a series of 1,2,3-triazole phenylhydrazone derivatives were evaluated against four phytopathogenic fungi. rsc.org One compound in particular (5p) demonstrated significant activity, with EC₅₀ values of 0.18 µg/mL against Rhizoctonia solani, 2.28 µg/mL against Sclerotinia sclerotiorum, 1.01 µg/mL against Fusarium graminearum, and 1.85 µg/mL against Phytophthora capsici. rsc.org
No specific research findings on the insecticidal activity of this compound or its direct derivatives were identified in the reviewed literature.
Table 4: In Vitro Fungicidal Activity of Triazole Derivatives
| Compound/Derivative Class | Fungal Species | Activity (EC₅₀) | Source(s) |
|---|---|---|---|
| 1,2,3-Triazole Phenylhydrazone (Compound 5p) | Rhizoctonia solani | 0.18 µg/mL | rsc.org |
| Sclerotinia sclerotiorum | 2.28 µg/mL | rsc.org | |
| Fusarium graminearum | 1.01 µg/mL | rsc.org | |
| Phytophthora capsici | 1.85 µg/mL | rsc.org | |
| 1-(1-substituted phenyl)-2-(1H-1,2,4-triazol-1-yl)-O-(substituted benzyl) ethanoximes | Various fungi | Activity comparable to or better than oxiconazole | nih.gov |
Analytical Applications of this compound
Based on the available search results, there is no information regarding the analytical applications of this compound. The research literature primarily focuses on the synthesis of this compound and its derivatives for evaluation in various biological and pharmacological contexts.
Synthesis and Characterization of Analogs and Derivatives of 1 Phenyl 2 Triazol 2 Yl Ethanone
Systematic Modification of the Phenyl Moiety (e.g., para-substituted phenyl groups)
The phenyl ring of the 1-phenyl-2-(triazol-2-yl)ethanone structure is a common target for modification to influence the molecule's electronic and steric properties. Substituents are often introduced at the para-position to explore structure-activity relationships (SAR).
For instance, in the synthesis of novel triazole-pyrazole conjugates, derivatives were created where the N1 position of a 1,2,3-triazole ring was attached to variously substituted phenyl rings. acs.org One series of compounds included a para-fluorine substituent on this phenyl ring, which resulted in distinctive peaks in the 13C NMR spectrum due to significant 19F–13C spin–spin coupling, confirming the successful incorporation of the substituent. acs.org Another approach involved the synthesis of 1-(1-benzyl-5-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)ethanone and 1-(1-benzyl-5-(4-(dimethylamino)phenyl)-1H-1,2,3-triazol-4-yl)ethanone, demonstrating the introduction of bromo and dimethylamino groups at the para-position of the 5-phenyl ring on the triazole. rsc.org
Below is a table summarizing examples of para-substituted phenyl derivatives and their characterization data.
| Compound Name | Substituent (para-position) | Key Characterization Data | Reference |
|---|---|---|---|
| N-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-fluoro-3-sulfamoylbenzamide | -Br | Yield: 62%, m.p: 153–155 °C | |
| 1-(1-benzyl-5-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)ethanone | -Br | Yield: 82% (Yellow oil) | rsc.org |
| 1-(1-benzyl-5-(4-(dimethylamino)phenyl)-1H-1,2,3-triazol-4-yl)ethanone | -N(CH₃)₂ | Yield: 85% (White solid), M.P: 125-127 °C | rsc.org |
| Theophylline-1,2,4-triazole with p-chloro N-phenylacetamide | -Cl | IC₅₀ = 0.015 ± 0.25 mg/mL (Protease inhibition) | frontiersin.org |
| Theophylline-1,2,4-triazole with p-methyl N-phenylacetamide | -CH₃ | MIC = 0.20 ± 0.08 µg/mL (vs. E. coli) | frontiersin.org |
Systematic Modification of the Triazole Moiety (e.g., 1,2,3-triazole vs. 1,2,4-triazole (B32235), N-substitution)
The triazole ring itself is a critical pharmacophore, and its structure is frequently modified. nih.gov These modifications include altering the arrangement of nitrogen atoms (1,2,3-triazole vs. 1,2,4-triazole) and attaching various substituents to the nitrogen atoms (N-substitution).
The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is typically achieved by reacting 1H-1,2,4-triazole with 2-bromo-1-phenylethanone. nih.govresearchgate.net This specific isomer, a 1,2,4-triazole, is a component of many antifungal agents like fluconazole (B54011) and itraconazole. nih.govresearchgate.net In contrast, 1,2,3-triazole derivatives are also synthesized for their diverse biological activities. For example, 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone represents a different isomeric form with a phenyl group substituted at the C4 position of the triazole ring. uq.edu.aunih.gov
N-substitution is another key strategy. In one study, 1,2,4-triazole rings were N-substituted with phenylmorpholine groups to create hybrid molecules. arkat-usa.org The synthesis involved creating a potassium salt of the triazole, which then underwent nucleophilic substitution with propargyl bromide to introduce an alkyne group. This group was subsequently used in a "click reaction" to form a new 1,2,3-triazole ring, effectively linking two different triazole systems. arkat-usa.org Characterization using 1H-NMR showed the disappearance of the acidic NH proton signal of the 1,2,4-triazole ring (around 11.51-11.79 ppm) after N-substitution. arkat-usa.org
The choice between 1,2,3- and 1,2,4-triazole isomers, along with N-substitution, significantly influences the molecule's three-dimensional shape, hydrogen bonding capacity, and dipole moment, all of which affect its interaction with biological targets. nih.gov
| Triazole Type | Modification | Synthetic Precursors | Reference |
|---|---|---|---|
| 1,2,4-Triazole | Unsubstituted | 1H-1,2,4-triazole, 2-bromo-1-phenylethanone | nih.gov |
| 1,2,3-Triazole | C4-phenyl substituted | (Not specified) | uq.edu.aunih.gov |
| 1,2,4-Triazole | N-phenylmorpholine substituted | Ethyl-2-(1-ethoxyethylidene)hydrazine-1-carboxylate, 4-morpholinoaniline | arkat-usa.org |
| 1,2,3-Triazole linked to 1,2,4-Triazole | N-alkylation via click chemistry | N-propargylated 1,2,4-triazole, substituted azide (B81097) | arkat-usa.org |
Systematic Modification of the Ethanone (B97240) Linker
The ethanone linker (-CO-CH₂-) connecting the phenyl and triazole moieties is a flexible site for structural variation. Modifications here can alter the molecule's rigidity, polarity, and reactivity.
Another strategy is to use the ethanone as a building block for other heterocyclic systems. For example, the reaction of 1,2,4-triazole derivatives with mefenamic acid using a coupling agent effectively incorporates the ethanone carbon into a larger amide structure. nih.gov Furthermore, the ethanone can be converted into a carbothioamide, which can then be cyclized to form other rings, or reacted with hydrazine (B178648) hydrate (B1144303) to generate new triazole derivatives. researchgate.netnih.gov
Impact of Structural Modifications on Chemical Reactivity and Potential Applications
The structural modifications detailed above have a profound impact on the chemical reactivity and potential applications of this compound derivatives. These compounds have been explored for a wide range of uses, including as potential antifungal, antibacterial, anticancer, and antiviral agents. ontosight.ai
The introduction of different substituents on the phenyl ring directly influences the molecule's biological activity. Structure-activity relationship (SAR) studies have shown that the electronic properties of these substituents are key. For example, the presence of electron-donating groups like hydroxyl (-OH) on the phenyl ring at the C-3 position of 1,2,4-triazole-5(4H)-thiones was found to be favorable for biological activity. nih.gov In another series, compounds with electron-withdrawing groups on an N-phenylacetamide moiety showed potent antibacterial properties. frontiersin.org
The type of triazole ring is also critical. The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal drugs because it can inhibit cytochrome P-450 dependent enzymes in fungi. nih.govresearchgate.net The ability of the nitrogen atoms in the triazole ring to act as hydrogen bond donors or acceptors is crucial for binding to biological receptors. nih.gov
Modifications to the ethanone linker can lead to entirely new classes of compounds. The synthesis of tamoxifen-1,2,4-triazole conjugates, for example, created molecules with potential applications in cancer therapy. researchgate.net The conversion of the ethanone into more complex heterocyclic systems has also yielded compounds with promising anti-tumor activities. nih.gov
Ultimately, the systematic modification of the this compound scaffold allows for the generation of extensive compound libraries. By evaluating how each structural change affects properties like enzyme inhibition or antimicrobial efficacy, researchers can develop highly targeted molecules for specific applications in medicine and agriculture. frontiersin.orgontosight.ainih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
